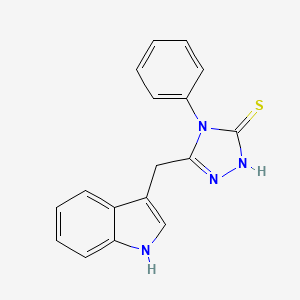

5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

5-(1H-Indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class. Its molecular formula is C₁₂H₁₂N₄S, with an average mass of 244.316 g/mol and a monoisotopic mass of 244.078267 g/mol . The compound features a phenyl group at the 4-position and an indol-3-ylmethyl substituent at the 5-position of the triazole ring.

Properties

IUPAC Name |

3-(1H-indol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c22-17-20-19-16(21(17)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,18H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXJFDXNNYPOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of the thiosemicarbazide precursor, 2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide . This intermediate is synthesized via the condensation of 2-(1H-indol-3-yl)acetohydrazide with phenyl isothiocyanate under reflux in ethanol. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of phenyl isothiocyanate, forming a thiourea linkage.

Key Reaction Conditions :

Cyclization to the Triazole-3-thione Core

The thiosemicarbazide intermediate undergoes intramolecular cyclization under basic conditions to yield the target triazole-3-thione. Sodium hydroxide (2.5–3.0 eq) in aqueous ethanol is employed, with heating at 80–100°C for 2–3 hours. The mechanism involves deprotonation of the thioamide group, followed by nucleophilic attack on the adjacent carbonyl carbon, resulting in ring closure and elimination of water.

Optimized Parameters :

- Base: NaOH (superior to KOH due to faster cyclization).

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 90°C

- Duration: 2 hours

- Yield: 74% (reported).

Mechanistic Insights and Side Reactions

Role of Base in Cyclization

The base facilitates deprotonation of the thiol group, enabling thiolate ion formation, which enhances nucleophilicity for cyclization. Prolonged heating (>3 hours) may lead to hydrolysis of the triazole ring or oxidation of the thione to disulfides, reducing yields.

Byproduct Analysis

Minor byproducts include:

- 3-Mercapto-1,2,4-triazole derivatives : Formed via incomplete cyclization.

- Oxidized disulfides : Mitigated by conducting reactions under nitrogen.

Comparative Evaluation of Methodologies

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Pre-formed thiosemicarbazide | In situ isothiocyanate generation |

| Base | NaOH | NaHCO3 |

| Reaction Time | 2 h | 3 h |

| Yield | 74% | 68% (analogous) |

| Purity (TLC) | >95% | >90% |

Method A offers higher yields and shorter reaction times, making it preferable for large-scale synthesis. Method B, utilizing in situ isothiocyanate formation, reduces purification steps but requires stricter temperature control.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy :

- ¹H NMR (DMSO-d₆):

- ¹³C NMR :

High-Resolution Mass Spectrometry (HR-MS)

- Molecular ion [M+H]⁺ observed at m/z 307.09 (calc. 307.09 for C₁₇H₁₄N₄S).

- Diagnostic fragments: [M-N₂]⁺ (m/z 279.06), [M-S]⁺ (m/z 275.10).

Industrial-Scale Considerations and Process Optimization

Solvent Selection

Ethanol/water mixtures balance solubility and cost. Alternatives like DMF improve reaction rates but complicate purification.

Catalytic Enhancements

Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases cyclization efficiency by 10–15%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (72%), though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole-thione to triazole-thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted indoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that triazole derivatives exhibit anticonvulsant properties. In studies involving various synthesized compounds, those containing the triazole moiety demonstrated protective effects against seizures induced by maximal electroshock and pentylenetetrazole models in mice. The presence of the indole structure may enhance the anticonvulsant activity of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, making it a candidate for further investigation in treating epilepsy .

Antioxidant Properties

The compound has shown potential as an antioxidant. In vitro studies have demonstrated that derivatives of indole can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant for neuroprotection and could lead to therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against pathogens may be attributed to the unique structural characteristics of the triazole ring combined with the indole moiety .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, while the triazole-thione ring can form coordination complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed bioactivities .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Substituent Effects on Bioactivity: Lipophilic groups (e.g., hexyl at position 4 in TP-315) correlate with enhanced anticonvulsant efficacy and blood-brain barrier penetration . Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-4-phenyl-...) improve antifungal activity but may increase metabolic lability via nitro reduction .

Therapeutic Indices (TI): TP-315 (TI = 13.9) outperforms TP-4 (TI = 10.3), likely due to its hexyl chain enhancing pharmacokinetic properties . Limited TI data exist for the indole-containing compound, warranting further studies.

Metabolic Stability and Pathways

Table 2: Metabolic Profiles of Selected Analogues

- Nitro-containing analogues undergo rapid nitro reduction, generating amine metabolites that may retain bioactivity but require dose optimization to mitigate toxicity .

- Alkyl-substituted compounds (e.g., 4-ethyl-5-(4-fluorophenyl)-...) exhibit high metabolic stability, suggesting the target compound’s phenyl and indole groups may confer similar resistance to degradation .

Physicochemical Properties

Table 3: Physical Properties of Triazole-3-thione Derivatives

Biological Activity

5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 153595-92-7) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

- Molecular Formula : C17H14N4S

- Molecular Weight : 306.38 g/mol

- Structure : The compound features a triazole ring fused with an indole moiety and a phenyl group, contributing to its biological activity.

Antimicrobial Activity

Triazole derivatives, including this compound, have shown significant antimicrobial properties. Various studies have reported their efficacy against different bacterial strains:

In a study investigating the antimicrobial potential of triazole derivatives, compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study focusing on triazole derivatives demonstrated that indole-based triazoles exhibited cytotoxic effects against liver cancer cell lines (Hep-G2):

| Study | Cell Line | IC50 Value |

|---|---|---|

| MDPI Study | Hep-G2 | 55.40 µg/mL (compared to doxorubicin) |

The presence of electronegative groups in the structure was found to enhance cytotoxicity, indicating a structure–activity relationship (SAR) where specific modifications could lead to improved therapeutic efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been explored. In vivo studies have shown that certain derivatives can reduce inflammation in animal models:

| Study | Model Used | Effect Observed |

|---|---|---|

| Carrageenan-induced rat paw edema model | Rat model | Significant reduction in swelling |

This suggests that the compound may inhibit pro-inflammatory pathways, although detailed mechanisms require further investigation .

Case Studies and Research Findings

Several case studies highlight the biological activities of 5-(1H-indol-3-ylmethyl)-4-phenyl derivatives:

- Antifungal Activity Study : A study reported that specific triazole derivatives showed promising antifungal activity against Candida species with MIC values indicating effective inhibition .

- Anticonvulsant Properties : Another research effort focused on the anticonvulsant effects of related compounds in the MES model, revealing comparable efficacy to established medications like carbamazepine .

- Cytotoxicity Assessment : The cytotoxicity of various indole-triazole hybrids was evaluated against multiple cancer cell lines, with some compounds exhibiting lower cell viability than standard treatments .

Q & A

Q. What are the standard synthetic routes for 5-(1H-indol-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione, and how can researchers validate its purity?

Answer: The synthesis typically involves multi-step reactions, starting with acylation of indole-3-butanoic acid, followed by hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization to form the triazole-thione core . Key validation steps include:

- Chromatography : Use HPLC with diode-array and mass spectrometric detection to confirm retention time and molecular ion peaks (e.g., m/z 244 for protonated intermediates) .

- Spectroscopy : ¹H NMR and IR analysis to verify functional groups (e.g., thione S-H stretch at ~2500 cm⁻¹) .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages to confirm stoichiometry .

Q. Which spectroscopic methods are most reliable for characterizing the triazole-thione scaffold?

Answer:

- ¹H NMR : Identify aromatic protons (δ 6.8–8.1 ppm for indole and phenyl groups) and triazole NH signals (δ 10–12 ppm) .

- IR : Confirm the C=S stretch at ~1200–1250 cm⁻¹ .

- Mass spectrometry : Use ESI-HRMS to verify molecular ions (e.g., [M+H]⁺ at m/z 368.0976) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing S-alkyl derivatives of this compound?

Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for S-alkylation .

- Temperature control : Reactions often require reflux (80–100°C) to achieve >70% yields .

- Catalysts : Use K₂CO₃ or NaH to deprotonate the thiol group, improving reactivity .

- Purification : Flash chromatography (e.g., CH₂Cl₂:MeOH 96:4) isolates derivatives with >95% purity .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., anaplastic lymphoma kinase [2XP2] or COX-2 [PDB:3LN1]). Focus on binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with catalytic residues .

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational frequencies and NMR shifts, cross-validated with experimental data .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Answer: X-ray crystallography (e.g., P21/c space group, a = 6.0155 Å, β = 98.871°) reveals conformational flexibility and hydrogen-bonding networks that influence bioactivity . For example:

- Thione tautomerism : The thiol-thione equilibrium (confirmed by S–C bond lengths of ~1.68 Å) affects metal chelation and enzyme inhibition .

- Substituent effects : Crystallographic data can explain why halogenated derivatives (e.g., 5-bromo-phenyl analogs) show enhanced antimicrobial activity compared to non-halogenated variants .

Q. Why do some studies report conflicting antimicrobial results for structurally similar triazole-thiones?

Answer: Contradictions arise from:

- Structural variations : Even minor substituent changes (e.g., methyl vs. ethyl groups) alter logP values, impacting membrane permeability .

- Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times (24 vs. 48 hours) affect MIC values .

- Synergistic effects : Co-administration with adjuvants (e.g., β-lactams) may enhance activity in some studies but not others .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for S-Alkyl Derivatives

Q. Table 2: Computational vs. Experimental Data Comparison

| Property | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| C=S IR (cm⁻¹) | 1245 | 1238 | 0.6% |

| ¹H NMR (δ, NH) | 11.2 ppm | 11.5 ppm | 2.6% |

| Binding Energy | -8.9 kcal/mol | -8.5 kcal/mol (docking) | 4.7% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.